3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Overview
Description
The design and synthesis of complex organic compounds, including brominated benzamides and oxazepin derivatives, are of significant interest in the field of medicinal chemistry and materials science. These compounds often exhibit a range of biological activities and can serve as key intermediates in the synthesis of potential therapeutic agents.
Synthesis Analysis
Synthetic routes for compounds similar to the specified molecule typically involve multi-step organic synthesis, including halogenation, amidation, and intramolecular cyclization reactions. For instance, the synthesis of antipyrine-like derivatives and dibenzo-tetraaza [14]annulenes involves halogenated intermediates and condensation reactions under controlled conditions to achieve the desired molecular architecture (Saeed et al., 2020) (Mehranpour et al., 2013).
Molecular Structure Analysis
Molecular structure characterization techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations play a crucial role in determining the precise configuration of complex organic molecules. For related compounds, studies have demonstrated the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in stabilizing crystal structures and influencing molecular conformations (Saeed et al., 2020).
Chemical Reactions and Properties
The reactivity of similar compounds can be influenced by the presence of halogen atoms and the specific arrangement of functional groups. Bromo-substituted derivatives, for example, are known to participate in various chemical reactions, including nucleophilic substitutions and radical-mediated cyclizations, to form complex heterocyclic structures (Mehranpour et al., 2013).
Scientific Research Applications
Bridged-ring Nitrogen Compounds Synthesis
Research by Sedgeworth and Proctor (1981) explored the synthesis of the 1,4-ethano-3-benzazepine ring system. Their work focused on converting various derivatives, including 9-bromobenzosuberone, to cyclise into the tricyclic 1,4-ethano-3-benzazepine ring system. This study provides foundational knowledge relevant to the chemical structure and synthetic pathways related to compounds like 3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide (Sedgeworth & Proctor, 1981).
Antidopaminergic Properties and Synthesis
Högberg et al. (1990) examined the antidopaminergic properties of a series of benzamides, including structures related to this compound. They focused on synthesizing these compounds and assessing their potential as antipsychotic agents, providing insights into their pharmacological applications (Högberg et al., 1990).
Spectroscopic and X-ray Diffraction Studies
Almansour et al. (2016) conducted a study on benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound . They used spectroscopic methods and X-ray diffraction to analyze these compounds, offering valuable insights into the structural and electronic properties of similar heterocyclic compounds (Almansour et al., 2016).
Photophysical Properties
Petrovskii et al. (2017) investigated the photophysical properties of oxazapolycyclic skeletons, including compounds similar to this compound. Their work provides insights into the optical properties of these types of compounds, which can be crucial in developing photodynamic therapies or materials science applications (Petrovskii et al., 2017).
Mechanism of Action
Benzamides
are a class of compounds that contain a benzene ring attached to an amide functional group . They are known to have various biological activities and are used in the synthesis of a wide range of pharmaceutical drugs .
Indole derivatives
, on the other hand, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
The mechanism of action of these compounds generally involves interaction with specific cellular targets, leading to changes in cellular processes and pathways . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can significantly impact their bioavailability and therapeutic effects .
The environmental factors , such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of these compounds .
properties
IUPAC Name |
3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-4-23-16-9-8-15(11-17(16)26-12-20(2,3)19(23)25)22-18(24)13-6-5-7-14(21)10-13/h5-11H,4,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJOUAUJSZNVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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